![molecular formula C15H18N2O B13916154 1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B13916154.png)
1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one is a complex organic compound with a unique tricyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and neuropharmacology. Its intricate structure and functional groups make it a subject of interest for researchers aiming to develop new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one involves multiple steps, starting from readily available precursors. The key steps typically include cyclization reactions, functional group transformations, and selective reductions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Selective reduction of specific functional groups can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives.
科学的研究の応用
1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in neuropharmacology, where it may act as an acetylcholinesterase inhibitor.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
類似化合物との比較
Similar Compounds
Similar compounds include other acetylcholinesterase inhibitors such as:
Huperzine A: A natural alkaloid with a similar tricyclic structure and acetylcholinesterase inhibitory activity.
Donepezil: A synthetic compound used in the treatment of Alzheimer’s disease.
Uniqueness
1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one is unique due to its specific tricyclic structure and the presence of multiple functional groups that allow for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
特性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC名 |
1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one |
InChI |
InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-12H,1,7-8,16H2,2H3 |
InChIキー |
NYAGIJDZMKKNLH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2CC3=NC(=O)C=CC3C(C1)(C2C=C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
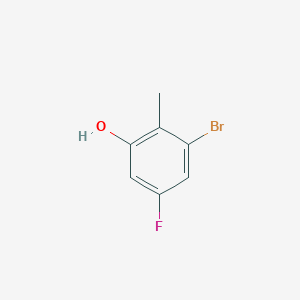
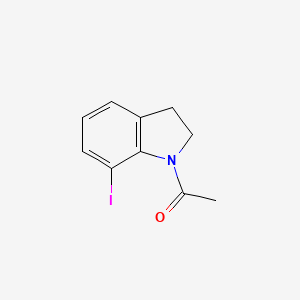

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
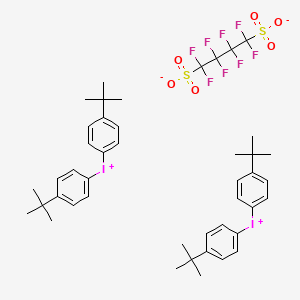
![6-[3-[(4aS,7aR)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]propoxy]-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine;methanesulfonic acid;hydrate](/img/structure/B13916113.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-ol](/img/structure/B13916128.png)

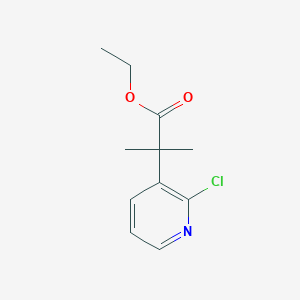
![2-((tert-Butoxycarbonyl)amino)-7-fluorobenzo[d]thiazol-4-yl trifluoromethanesulfonate](/img/structure/B13916144.png)
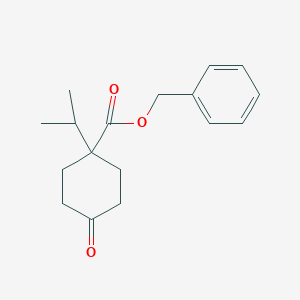
![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)
